

7-Chloro-6,8-difluoroquinolin-3-amine CAS number

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Compound of Interest

Compound Name:	7-Chloro-6,8-difluoroquinolin-3-amine
CAS No.:	318684-44-5
Cat. No.:	B3259457

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Title: Technical Whitepaper: **7-Chloro-6,8-difluoroquinolin-3-amine** (CAS 318684-44-5) as a Core Scaffold in Antibacterial Drug Discovery

Executive Summary

7-Chloro-6,8-difluoroquinolin-3-amine (CAS 318684-44-5) is a highly specialized, polyhalogenated heterocyclic building block[1]. In modern medicinal chemistry, this compound serves as a critical intermediate in the synthesis of benzo[f][1,7]naphthyridone derivatives[2]. These derivatives represent a potent class of topical antibacterial agents, specifically engineered to combat multi-resistant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA)[2]. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, structural causality, and detailed experimental protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Causality

The utility of **7-Chloro-6,8-difluoroquinolin-3-amine** is dictated by its precise substitution pattern. The quinoline core provides a rigid, planar geometry essential for DNA intercalation

and enzyme active-site binding.

Structural Causality:

- **3-Amino Group:** Acts as the primary nucleophilic handle. It is essential for the annulation process (typically via condensation with an ethoxymethylenemalonate derivative) to construct the fused pyridone ring of the naphthyridone core[2].
- **6,8-Difluoro Substitution:** Fluorine atoms significantly increase the lipophilicity of the molecule, enhancing cell wall penetration in Gram-positive bacteria. Furthermore, the strong electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent C7 carbon[3].
- **7-Chloro Substitution:** Serves as a highly reactive leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr). The activation by the flanking 6,8-difluoro groups lowers the activation energy required for substitution with bulky cyclic amines (e.g., piperazines or pyrrolidines), which are crucial for optimizing the pharmacokinetic profile and anti-MRSA efficacy[2].

Table 1: Physicochemical Properties of **7-Chloro-6,8-difluoroquinolin-3-amine**

Property	Value	Source
IUPAC Name	7-Chloro-6,8-difluoroquinolin-3-amine	[3]
CAS Number	318684-44-5	[1]
PubChem CID	18523289	[4]
Molecular Formula	C9H5ClF2N2	[3]
Molecular Weight	214.60 g/mol	[3]
InChIKey	MQCKKNIELOIBTI-UHFFFAOYSA-N	[3]

Synthetic Methodology: From Scaffold to API

The transformation of **7-Chloro-6,8-difluoroquinolin-3-amine** into a functional benzo[f][1,7]naphthyridone Active Pharmaceutical Ingredient (API) involves a highly controlled, multi-step sequence. The logic of this sequence relies on exploiting the differential reactivity of the functional groups.

Phase 1: Annulation (Gould-Jacobs Type Reaction) The synthesis initiates with the condensation of the 3-amino group with diethyl ethoxymethylenemalonate (EMME). This forms an enamine intermediate. Subsequent thermal cyclization (often in a high-boiling solvent like Dowtherm A) yields the fused 4-hydroxy-1,7-naphthyridine-3-carboxylate core. This step is thermodynamically driven by the formation of a highly stable, conjugated aromatic system.

Phase 2: Nucleophilic Aromatic Substitution (S_NAr) Once the naphthyridone core is established, the C7-chlorine (activated by the 6,8-difluoro groups) is displaced via S_NAr. Using cyclic amines under basic conditions yields the final antibacterial compound. The causality here is straightforward: the amine tail is required to interact with the DNA gyrase/Topoisomerase IV complex, preventing DNA religation and causing bactericidal double-strand breaks.



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Synthetic workflow for converting **7-Chloro-6,8-difluoroquinolin-3-amine** into anti-MRSA APIs.

Experimental Protocols (Self-Validating Workflows)

To ensure high yield and reproducibility, the following protocols include built-in analytical validation steps.

Protocol 1: Condensation and Thermal Cyclization (Core Assembly) Objective: Construct the benzo[f][1,7]naphthyridone framework from CAS 318684-44-5.

- **Reagent Mixing:** In a 250 mL round-bottom flask, suspend **7-Chloro-6,8-difluoroquinolin-3-amine** (10.0 mmol, 2.14 g) in 50 mL of anhydrous toluene.

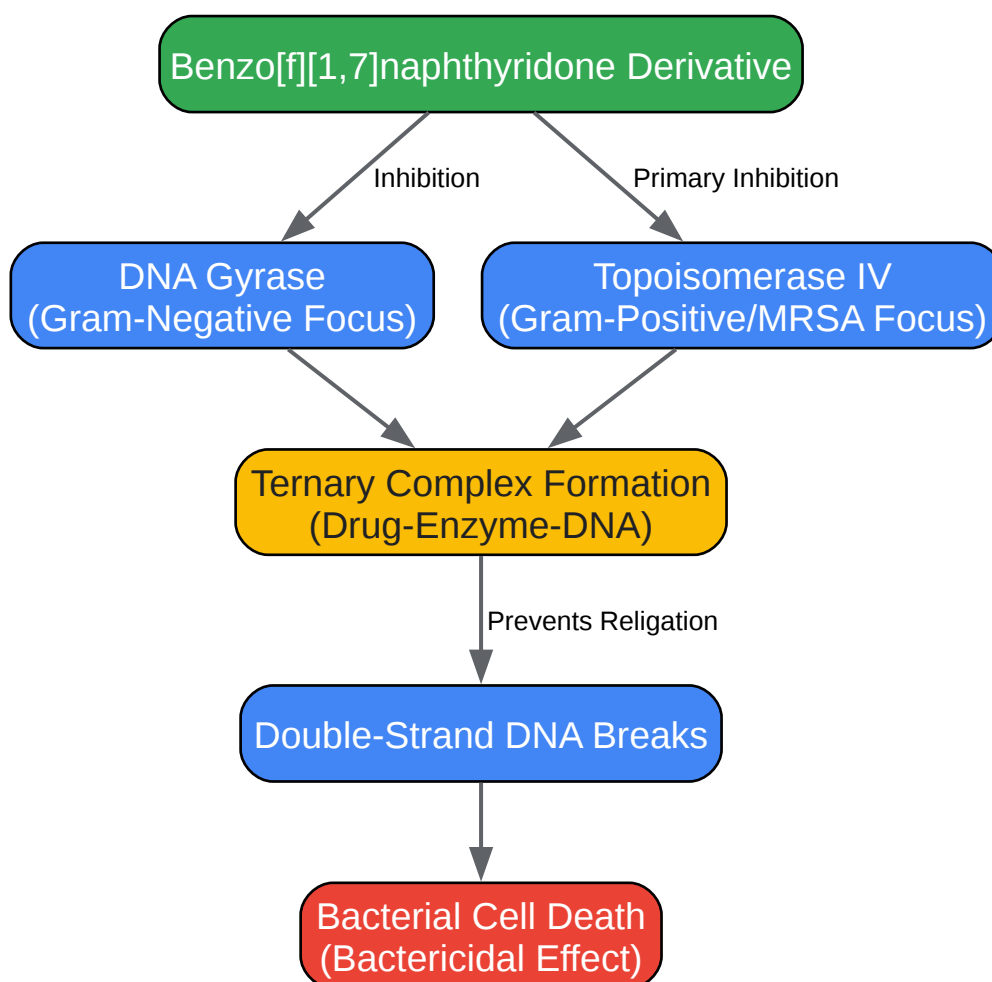
- **Condensation:** Add diethyl ethoxymethylenemalonate (11.0 mmol, 1.1 eq). Heat the mixture to reflux (110°C) equipped with a Dean-Stark trap to continuously remove ethanol, driving the equilibrium forward.
- **Validation Check 1:** Monitor via TLC (Eluent: 3:1 Hexane/EtOAc). The reaction is complete when the primary amine spot (ninhydrin positive) is fully consumed (approx. 4 hours).
- **Solvent Exchange & Cyclization:** Concentrate the mixture in vacuo to remove toluene. Add 20 mL of Dowtherm A to the crude enamine. Heat to 240°C for 1.5 hours to force the ring closure.
- **Isolation:** Cool the reaction mixture to room temperature. Pour into 100 mL of hexanes to precipitate the product. Filter and wash with cold hexanes.
- **Validation Check 2:** Analyze the precipitate via LC-MS. The expected mass corresponds to the cyclized naphthyridone core (confirming the loss of EtOH).

Protocol 2: Late-Stage SNAr with Cyclic Amines Objective: Introduce the pharmacophore tail at the C7 position.

- **Reaction Setup:** Dissolve the cyclized naphthyridone intermediate (5.0 mmol) in 25 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
- **Amine Addition:** Add the desired secondary amine (e.g., N-methylpiperazine) (15.0 mmol, 3.0 eq) and N,N-diisopropylethylamine (DIPEA) (10.0 mmol, 2.0 eq).
- **Heating:** Stir the mixture at 120°C under an argon atmosphere for 12 hours. Note on Causality: The high temperature is required despite the activating fluorine groups due to the steric hindrance of the newly formed polycyclic core.
- **Validation Check 3:** Monitor via HPLC. The displacement of the chlorine atom will result in a significant shift in retention time and a distinct UV absorption profile.
- **Purification:** Quench with water, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH gradient) to yield the final API[2].

Mechanistic Pathway & Biological Application

The ultimate APIs derived from **7-Chloro-6,8-difluoroquinolin-3-amine** exhibit potent activity against multi-resistant cocci[2]. The mechanism of action mirrors that of advanced fluoroquinolones, where the molecule forms a ternary complex with bacterial DNA and topoisomerase enzymes.



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Mechanistic pathway of naphthyridone derivatives inhibiting bacterial DNA replication.

By selectively inhibiting Topoisomerase IV (the primary target in Gram-positive bacteria like *S. aureus*), these derivatives prevent the decatenation of intertwined DNA chromosomes post-replication. This catastrophic failure in DNA topology leads to lethal double-strand breaks and rapid bacterial cell death[2].

References

- Title: **7-Chloro-6,8-difluoroquinolin-3-amine** (Product F934371)
- Title: 3-amino-7-chloro-6,8-difluoroquinoline | 318684-44-5 Source: Molaid URL
- Source: PubChem (National Institutes of Health)
- Title: Benzo[f]naphthyridones: a new family of topical antibacterial agents active on multi-resistant Gram-positive pathogens (Tabart M., et al., 2003)

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Sources

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